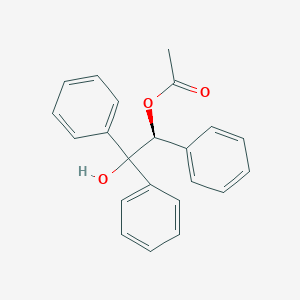

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate

描述

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate (CAS: 95061-51-1) is a chiral auxiliary reagent widely used in enantioselective aldol reactions. It is synthesized from (S)-(+)-mandelic acid or its methyl ester, both commercially available precursors . The compound has a molecular formula of C₂₂H₂₀O₃, a molecular weight of 332.39 g/mol, and a melting point of 246–249°C . Its high purity (≥98% by HPLC) and stereochemical stability make it valuable in asymmetric synthesis for producing β-hydroxycarboxylic acids and natural products .

作用机制

Mode of Action

It’s known that acetate derivatives can interact with various biological targets, influencing cellular processes . The exact nature of these interactions and the resulting changes in cellular function for this specific compound remain to be elucidated.

Biochemical Pathways

Acetate, a component of this compound, is involved in several metabolic pathways, including the acetyl CoA pathway . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with biological targets . .

生物活性

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate is a chiral compound with significant biological activity, particularly in the fields of asymmetric synthesis and pharmaceutical applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHO

- Chirality : The (S)-configuration is biologically active, influencing its interactions with biological systems.

The compound's triphenyl structure contributes to its unique reactivity and effectiveness as a chiral ligand in various biochemical processes.

This compound primarily functions as a chiral ligand and catalyst in enzyme-catalyzed reactions. Its mechanism involves:

- Enzyme Interaction : It enhances the selectivity and rate of reactions involving biological substrates, making it valuable for drug development and synthesis .

- Catalytic Activity : The compound has been shown to facilitate asymmetric synthesis by promoting specific reaction pathways that lead to desired enantiomers .

1. Pharmaceutical Applications

The compound's ability to act as a chiral ligand makes it crucial in the development of pharmaceuticals that require high selectivity for one enantiomer over another. Research indicates its potential in:

- Drug Development : Enhancing the efficacy of drugs by improving their selectivity for biological targets .

- Biochemical Pathways : Modulating enzyme activity, which can affect various metabolic pathways .

2. Research Findings

Several studies have highlighted the biological activity of this compound:

- A study demonstrated that this compound could significantly enhance reaction rates in specific enzyme-catalyzed processes, indicating its utility in synthetic organic chemistry .

- Research involving the synthesis of hydroxyeicosapentaenoic acid derivatives utilized this compound as a key intermediate, showcasing its role in complex biochemical syntheses .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl acetate | Enantiomeric form | Exhibits opposite chirality affecting biological activity |

| 1-Hydroxy-1,2-diphenylethanol | Lacks acetate group | Primarily used as an alcohol precursor |

| 1-Acetoxy-1,2-diphenylethanol | Acetate group present | Used in different synthetic pathways |

This compound stands out due to its specific chiral configuration and effectiveness as a catalyst in asymmetric synthesis compared to its counterparts .

Case Study 1: Enzyme-Catalyzed Reactions

In a study examining enzyme interactions, this compound was found to significantly increase the selectivity of aldol reactions. This led to higher yields of desired products compared to reactions without the ligand .

Case Study 2: Drug Development

A recent investigation into the use of this compound in drug formulation revealed that it improved the therapeutic index of certain anti-inflammatory drugs by enhancing their binding affinity to target receptors .

科学研究应用

Organic Synthesis

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate serves as a chiral auxiliary in asymmetric synthesis. It is particularly valuable in stereoselective aldol reactions due to its ability to form chiral enolates that react with aldehydes to produce diastereomerically enriched products.

Key Findings:

- The compound can be doubly deprotonated to form a chiral enolate that exhibits high diastereoselectivity when reacting with aldehydes .

- Factors influencing selectivity include the nature of the aldehyde and the metal cation used during enolate formation.

Biochemical Applications

In biochemistry, this compound is utilized for modifying cellulose. The modified cellulose has applications in drug delivery systems and biocompatible materials for tissue engineering.

Case Study:

- Research has demonstrated the potential of cellulose derivatives modified with this compound in enhancing drug release profiles and biocompatibility in medical applications.

Materials Science

The compound is employed in the development of sustainable materials through green chemistry principles. Its structure allows for the introduction of phenyl groups into polymer chains, enhancing their mechanical properties and thermal stability.

Applications:

Environmental Remediation

This compound can be synthesized into materials like filters and adsorbents that are effective at removing pollutants from air and water due to its functional groups that bind with contaminants.

Research Insights:

- Studies indicate that materials derived from this compound can significantly reduce levels of hazardous substances in contaminated environments.

Comparative Applications Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Chiral auxiliary for aldol reactions | High diastereoselectivity |

| Biochemical Modifications | Modifies cellulose for drug delivery and tissue engineering | Enhanced biocompatibility |

| Materials Science | Used in producing biodegradable polymers | Improved strength and thermal stability |

| Environmental Remediation | Filters and adsorbents for pollutant removal | Effective contaminant binding |

常见问题

Q. Basic: What are the optimal synthetic routes for (S)-2-Hydroxy-1,2,2-triphenylethyl acetate, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves a chiral resolution or asymmetric catalysis. One validated method uses potassium hydroxide in methanol/water under reflux (3 h) or low-temperature (5–10°C) conditions to hydrolyze intermediates . Key variables include solvent polarity (methanol enhances nucleophilicity) and temperature control to minimize racemization. Monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate) and quenching with aqueous HCl ensures high yields. Purification via recrystallization in ethanol/water mixtures improves enantiomeric purity .

Q. Basic: How is enantiomeric purity assessed for this compound?

Methodological Answer:

Chiral HPLC or polarimetry is standard. For HPLC, use a Chiralpak® AD-H column with hexane/isopropanol (90:10) at 1.0 mL/min; retention times differentiate (S)- and (R)-enantiomers . Polarimetric analysis (20°C, sodium D-line) compares observed rotation ([α]D²⁰ ≈ -45°) to literature values. Cross-validation with ¹H-NMR in the presence of a chiral shift reagent (e.g., Eu(hfc)₃) resolves diastereomeric splitting in aromatic proton signals .

Q. Basic: What analytical techniques are critical for characterizing structural integrity?

Methodological Answer:

- FT-IR : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and hydroxyl (broad peak ~3450 cm⁻¹) groups .

- ¹³C-NMR : Key signals include the acetate carbonyl (δ ~170 ppm) and quaternary carbons (δ ~80–85 ppm) from the triphenyl backbone .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass (332.39 g/mol) with <2 ppm error validates molecular formula (C₂₂H₂₀O₃) .

Q. Intermediate: How can conflicting stereochemical outcomes in synthesis be resolved?

Methodological Answer:

Contradictions often arise from solvent-induced epimerization or impure starting materials. Mitigation strategies:

- Solvent Screening : Replace protic solvents (methanol) with aprotic alternatives (THF) to reduce acid-catalyzed racemization .

- Kinetic vs. Thermodynamic Control : Low temperatures favor kinetic products (e.g., (S)-enantiomer), while prolonged heating may shift equilibrium toward (R)-forms .

- Chiral Auxiliaries : Use (S)-proline derivatives to template asymmetric induction, achieving >90% ee .

Q. Advanced: What catalytic systems enhance asymmetric synthesis of this compound?

Methodological Answer:

Recent advances focus on organocatalysts and transition-metal complexes:

- Proline-Derived Catalysts : (S)-Proline (10 mol%) in DMF at 25°C achieves 88% ee via enamine intermediates .

- Ru-BINAP Complexes : Asymmetric hydrogenation of α-keto esters with [RuCl₂((S)-BINAP)] yields 92% ee but requires inert atmospheres .

- Enzyme-Mediated Resolution : Lipase B from Candida antarctica (CAL-B) selectively hydrolyzes (R)-esters, leaving (S)-enantiomers intact (ee >95%) .

Q. Advanced: How do environmental factors (pH, temperature) influence degradation pathways?

Methodological Answer:

Degradation studies reveal:

- Acidic Conditions (pH <3) : Ester hydrolysis dominates, forming 1,2,2-triphenylethane-1,2-diol and acetic acid (t₁/₂ = 2 h at 50°C) .

- Alkaline Conditions (pH >10) : Racemization accelerates via hydroxide-mediated deprotonation at the chiral center (activation energy ≈ 65 kJ/mol) .

- Thermal Stability : Decomposition above 150°C produces triphenylmethane derivatives, detectable via GC-MS .

Q. Advanced: How can discrepancies in enantiomeric excess (ee) data between labs be reconciled?

Methodological Answer:

Common sources of error and solutions:

- Calibration Drift : Standardize HPLC systems daily with racemic and enantiopure controls .

- Sample Handling : Degradation during storage (e.g., light exposure) alters ee. Store samples at -20°C under argon .

- Inter-Laboratory Protocols : Adopt IUPAC guidelines for polarimetry (e.g., wavelength standardization) and report solvent/temperature conditions explicitly .

Q. Advanced: What computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations : Optimize transition states (B3LYP/6-31G*) to model nucleophilic acyl substitution barriers .

- MD Simulations : Solvent effects on chiral stability are modeled using GROMACS with OPLS-AA force fields .

- Docking Studies : Predict enzyme-substrate interactions (e.g., with CAL-B) using AutoDock Vina to rationalize enantioselectivity .

Q. Basic: What purification methods maximize yield without compromising chirality?

Methodological Answer:

- Recrystallization : Use ethanol/water (3:1) at 4°C to isolate high-purity crystals (recovery >70%) .

- Flash Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes non-polar byproducts. Avoid basic alumina to prevent ester hydrolysis .

- Chiral Resins : Cellulose-based resins (e.g., Chiralcel® OD) separate enantiomers with >99% purity but require scaled-up sample loading .

Q. Advanced: How is this compound applied in advanced material or pharmaceutical research?

Methodological Answer:

- Chiral Ligands : Derivatives act as ligands in asymmetric catalysis for drug intermediates (e.g., β-blockers) .

- Polymer Additives : Triphenyl groups enhance thermal stability in polycarbonates; evaluate via TGA (5% weight loss at 280°C) .

- Prodrug Design : Acetate moiety improves lipophilicity for blood-brain barrier penetration; in vitro assays (Caco-2 cells) confirm permeability >1 × 10⁻⁶ cm/s .

相似化合物的比较

Enantiomeric Comparison: (S)- vs. (R)-HYTRA

The (R)-enantiomer (CAS: 95061-47-5) shares identical physical properties (e.g., molecular weight, formula) but exhibits opposite optical activity. Both enantiomers are synthesized via analogous routes using (R)- or (S)-mandelic acid derivatives . Key differences include:

- Applications : (S)-HYTRA is preferred in synthesizing (S)-configured aldol adducts, while (R)-HYTRA generates (R)-configured products .

- Availability : Both enantiomers are commercially accessible, but (S)-HYTRA is more commonly used in pharmaceutical intermediates due to its compatibility with biologically active (S)-configured targets .

Table 1: Physical Properties of HYTRA Enantiomers

| Property | (S)-HYTRA | (R)-HYTRA |

|---|---|---|

| CAS Number | 95061-51-1 | 95061-47-5 |

| Melting Point | 246–249°C | 246–249°C (similar) |

| Purity | ≥98% (HPLC) | ≥98% (HPLC) |

| Optical Rotation ([α]D) | – (reported as (–)-form) | + (reported as (+)-form) |

| Key Applications | (S)-β-hydroxy acids | (R)-β-hydroxy acids |

Structural Analogues: Benzilic Acid Derivatives

Benzilic acid (2-hydroxy-2,2-diphenylacetic acid, CAS: 76-93-7) shares a diphenyl-substituted backbone but lacks the ethyl acetate group. Key comparisons:

- Functionality : Benzilic acid is a diol derivative used in rearrangements, whereas HYTRA’s acetate group enables esterification and deprotonation for aldol reactivity .

- Stereoselectivity : HYTRA’s triphenyl-ethyl acetate structure enhances steric hindrance, improving enantioselectivity in aldol additions compared to benzilic acid derivatives .

Functional Analogues: Chiral Auxiliary Reagents

(a) Methyl (S)-(+)-Mandelate (CAS: 771-90-4)

- Role : Precursor for synthesizing (S)-HYTRA; exhibits high optical purity ([α]²⁰/D +144°, ee: 98%) .

(b) Heterocyclic Catalysts (e.g., p-TSA/Et₃N Systems)

- Efficiency : Catalyze heterocycle formation with 78–84% yields under mild conditions .

- Limitation : Lack stereochemical control compared to HYTRA, which achieves >90% enantiomeric excess (ee) in aldol adducts .

Table 2: Reaction Performance of HYTRA vs. Other Reagents

Key Research Findings

Stereoselectivity: HYTRA’s doubly deprotonated form enables enantioselective aldol additions unattainable with non-chiral acetates .

Natural Product Synthesis: Used in preparing 3-hydroxyeicosapentaenoic acid (3-HEPA) and other bioactive molecules, achieving 70% purity in intermediates .

Environmental Impact : HYTRA’s recoverable auxiliary reduces waste compared to single-use catalysts like p-TSA .

属性

IUPAC Name |

[(1S)-2-hydroxy-1,2,2-triphenylethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O3/c1-17(23)25-21(18-11-5-2-6-12-18)22(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24H,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLZCXZLVDUDHP-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H](C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352916 | |

| Record name | (1S)-2-Hydroxy-1,2,2-triphenylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95061-51-1 | |

| Record name | (1S)-2-Hydroxy-1,2,2-triphenylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。